3-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)benzo[d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-[(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}cyclohexyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that features a benzodioxole group, a piperazine ring, and a benzotriazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}cyclohexyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps:
Formation of the Benzodioxole Group: This can be synthesized from catechol with disubstituted halomethanes.
Piperazine Ring Formation: The piperazine ring can be introduced through a series of amination reactions involving appropriate amines and halides.
Cyclohexyl Group Introduction: The cyclohexyl group can be added via alkylation reactions.
Benzotriazinone Formation: The final step involves the cyclization to form the benzotriazinone ring, which can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}cyclohexyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions:
Oxidation: The benzodioxole group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide and potassium cyanide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}cyclohexyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}cyclohexyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with cellular pathways such as DNA damage repair and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole group but lacks the piperazine and benzotriazinone structures.
Piperazine Derivatives: Compounds like 1-(2H-1,3-benzodioxol-5-yl)piperazine share the piperazine ring but differ in other structural elements.
Benzotriazinone Derivatives: Compounds with similar benzotriazinone structures but different substituents.
Uniqueness
3-[(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}cyclohexyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its combination of benzodioxole, piperazine, and benzotriazinone structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H31N5O4 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C27H31N5O4/c33-26(31-13-11-30(12-14-31)16-20-7-10-24-25(15-20)36-18-35-24)21-8-5-19(6-9-21)17-32-27(34)22-3-1-2-4-23(22)28-29-32/h1-4,7,10,15,19,21H,5-6,8-9,11-14,16-18H2 |
InChI Key |
ULXXPRBPEMHEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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